5-Butyl-6-methylpyrazine-2,3-dicarbonitrile
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Overview
Description
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile can be synthesized through a one-pot reaction involving alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile . The reaction typically proceeds under moderate to high temperatures and may involve the use of microwave-assisted synthesis to enhance yields and reduce reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of hydrogen atoms with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Substitution Reactions: Often involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Oxidation Reactions: Typically use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives of the original compound .
Scientific Research Applications
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including antimycobacterial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Butyl-6-methylpyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit photosynthetic electron transport in chloroplasts, affecting the energy production in plants . The compound’s lipophilicity plays a crucial role in its biological activity, influencing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-chloro-2,3-dicyanopyrazine: Known for its antimicrobial properties.
5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles: Exhibits fluorescence and antimicrobial activity.
Uniqueness
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other pyrazine derivatives .
Properties
CAS No. |
72112-24-4 |
---|---|
Molecular Formula |
C11H12N4 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-butyl-6-methylpyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C11H12N4/c1-3-4-5-9-8(2)14-10(6-12)11(7-13)15-9/h3-5H2,1-2H3 |
InChI Key |
GFUJWAPYFMKGTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(C(=N1)C#N)C#N)C |
Origin of Product |
United States |
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